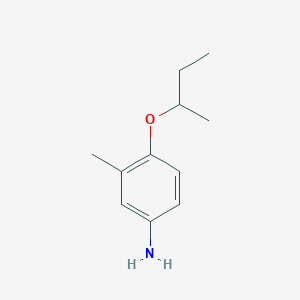

4-(Butan-2-yloxy)-3-methylaniline

Description

4-(Butan-2-yloxy)-3-methylaniline is an aromatic amine derivative characterized by a 3-methylaniline core substituted with a butan-2-yloxy group at the 4-position.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-butan-2-yloxy-3-methylaniline |

InChI |

InChI=1S/C11H17NO/c1-4-9(3)13-11-6-5-10(12)7-8(11)2/h5-7,9H,4,12H2,1-3H3 |

InChI Key |

CHOTWILILQVKLU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)-3-methylaniline typically involves the reaction of 3-methylaniline with butan-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:

Temperature: 60-80°C

Catalyst: Sulfuric acid or hydrochloric acid

Solvent: Toluene or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves:

Reactants: 3-methylaniline and butan-2-ol

Catalyst: Acidic ion-exchange resin

Temperature: 70-90°C

Pressure: Atmospheric or slightly elevated

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction of the nitro group (if present) to an amine group.

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using sulfur trioxide (SO₃) in sulfuric acid, and halogenation using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(Butan-2-yloxy)-3-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)-3-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism involves:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Butan-2-yloxy)-3-methylaniline with structurally related 3-methylaniline derivatives, highlighting key chemical properties, biological activities, and applications:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- Halogenated Derivatives (e.g., 4-chloro, 4-bromo): Enhance binding to mycobacterial targets (e.g., cytochrome bcc1 oxidase) due to increased electron-withdrawing effects and hydrophobic interactions .

- Ether Linkages (e.g., benzyloxy, methoxyethoxy): Improve solubility in polar solvents but may reduce metabolic stability compared to alkyloxy groups (e.g., butan-2-yloxy) .

Biological Activity Trends :

- Imidazo[1,2-a]pyridine and benzimidazole derivatives exhibit superior antitubercular potency (MIC <0.1 µM) compared to simpler aryloxy analogs, likely due to enhanced target engagement and membrane permeability .

- Hydrochloride salts (e.g., 4-(benzyloxy)-3-methylaniline HCl) are preferred in pharmaceutical formulations for improved crystallinity and stability .

Safety and Handling :

Biological Activity

4-(Butan-2-yloxy)-3-methylaniline, an aniline derivative, has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Molecular Characteristics:

- Molecular Formula: C₁₁H₁₇NO

- Molecular Weight: 179.26 g/mol

- IUPAC Name: 4-butan-2-yloxy-3-methylaniline

- Canonical SMILES: CCC(C)OC1=C(C=C(C=C1)N)C

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-methylaniline with butan-2-ol under acidic conditions. The following methods are commonly employed:

Laboratory Synthesis

- Reactants: 3-methylaniline and butan-2-ol

- Catalyst: Sulfuric acid or hydrochloric acid

- Temperature Range: 60-80°C

- Solvent: Toluene or ethanol

Industrial Production

In industrial settings, continuous flow reactors are utilized for better control and higher yields:

- Catalyst: Acidic ion-exchange resin

- Temperature Range: 70-90°C

- Pressure: Atmospheric or slightly elevated

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies suggest that this compound may have significant antimicrobial effects against a range of pathogens. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary investigations have shown that this compound can inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer). The proposed mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells:

- Molecular Targets: Enzymes and receptors involved in signaling pathways.

- Biochemical Pathways Affected:

- Signal transduction pathways that regulate cell growth.

- Metabolic pathways that are crucial for cellular energy production.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Butan-2-yloxy)-2-methylaniline | Aniline derivative | Substituted at the ortho position |

| 4-(Butan-2-yloxy)-3-ethylaniline | Aniline derivative | Ethyl group instead of methyl at the meta position |

| 4-(Butan-2-yloxy)-3-chloroaniline | Aniline derivative | Chlorine substituent at the meta position |

The specific substitution pattern in this compound imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in drug development .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.